![molecular formula C18H24N2O4 B064165 Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate CAS No. 172348-74-2](/img/structure/B64165.png)
Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Overview
Description
Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate, also known as this compound, is a useful research compound. Its molecular formula is C18H24N2O4 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate, commonly referred to as compound 172348-74-2, is a synthetic organic compound with potential applications in medicinal chemistry. This article examines its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound may exhibit various biological activities, particularly in the context of neurodegenerative diseases like Alzheimer's. The following mechanisms have been observed:
-
Inhibition of Enzymatic Activity :
- Compounds with similar structures have been shown to inhibit β-secretase and acetylcholinesterase, enzymes involved in the pathophysiology of Alzheimer's disease. For instance, an analog named M4 demonstrated an IC50 value of 15.4 nM for β-secretase inhibition and a Ki value of 0.17 μM for acetylcholinesterase inhibition .
- Reduction of Amyloid Aggregation :
- Neuroprotection :
In Vitro Studies
A study investigating the protective effects of M4 on astrocytes revealed that treatment with this compound resulted in improved cell viability in the presence of toxic Aβ1-42 peptides. Specifically:
Treatment Condition | Cell Viability (%) |
---|---|
Control | 100 |
Aβ1-42 Only | 43.78 ± 7.17 |
Aβ1-42 + M4 | 62.98 ± 4.92 |
This indicates a significant protective effect against Aβ-induced cytotoxicity .
In Vivo Studies
In vivo assessments using scopolamine-induced models of Alzheimer's showed that while M4 reduced Aβ levels and β-secretase activity compared to controls, it did not achieve statistical significance compared to established treatments like galantamine . This suggests that while M4 possesses beneficial properties, its efficacy may vary depending on the model and conditions used.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate?
- Methodological Answer : A high-yield approach involves sequential Boc (tert-butoxycarbonyl) protection of the amine group. For example, in analogous carbamate syntheses, Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N) in anhydrous dichloromethane (DCM) at 0–25°C . For the 4-cyanophenylmethyl moiety, nucleophilic substitution or reductive amination may be employed. Column chromatography (silica gel, hexane/ethyl acetate gradient) is typically used for purification, yielding >90% purity .
Q. How should researchers characterize this compound to confirm its structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra should confirm the presence of tert-butyl groups (~1.3 ppm for CH₃), the cyanophenyl moiety (aromatic protons at 7.4–7.6 ppm), and carbamate carbonyl signals (~155 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) can verify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) with an error margin <5 ppm.
- Infrared (IR) Spectroscopy : Stretching vibrations for C≡N (~2240 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) should be observed .
Q. What safety precautions are critical during handling?
- Methodological Answer : While specific toxicity data for this compound may be limited, structurally similar tert-butyl carbamates require:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates or vapors during synthesis .
- Storage : Store in a cool, dry environment (<25°C) away from strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for carbamate derivatives?
- Methodological Answer : Crystal structure refinement using SHELX software (e.g., SHELXL) is recommended. For example, a study on tert-butyl carbamate derivatives utilized SHELX to resolve disorder in the tert-butyl group by applying restraints to atomic displacement parameters (ADPs) and refining occupancy factors . Multi-solution algorithms in SHELXD can address phase ambiguities in low-symmetry space groups .
Q. What mechanistic insights govern the stability of the Boc-protecting group under acidic conditions?
- Methodological Answer : The Boc group is cleaved under strong acids (e.g., HCl in dioxane or trifluoroacetic acid (TFA) in DCM) via protonation of the carbonyl oxygen, followed by tert-butyl cation elimination. Kinetic studies show that electron-withdrawing groups (e.g., cyano) on the phenyl ring may accelerate cleavage due to inductive effects . Stability can be monitored by HPLC or TLC, with degradation products identified via LC-MS .
Q. How can researchers design experiments to optimize enantioselective synthesis of chiral carbamate derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use tert-butyl carbamates with chiral amines (e.g., (R)- or (S)-configured pyrrolidines) and analyze enantiomeric excess (ee) via chiral HPLC .
- Catalytic Asymmetric Synthesis : Palladium-catalyzed coupling or enzymatic resolution (e.g., lipases) can achieve >90% ee, as demonstrated in related piperidine-carbamate syntheses .
Q. What strategies mitigate side reactions during Boc deprotection in complex molecular systems?
- Methodological Answer :
- Selective Deprotection : Use mild acids (e.g., TFA diluted with DCM) to avoid side reactions with acid-sensitive groups like cyano.
- Protecting Group Compatibility : Ensure other protecting groups (e.g., benzyl, Fmoc) are stable under Boc cleavage conditions. For example, a study on tert-butyl N-(4-aminophenyl)carbamate showed minimal epimerization when TFA was used at 0°C .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies between computational and experimental vibrational spectra?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) and compare calculated IR frequencies (scaled by 0.96–0.98) with experimental data. Discrepancies in C=O or C≡N stretches may indicate solvent effects (e.g., DCM vs. gas phase) or crystal packing influences .
- Solid-State vs. Solution Data : Use attenuated total reflectance (ATR)-IR for solid samples and solution IR for consistency checks .
Q. Methodological Tables
Table 1. Key Characterization Data for tert-butyl N-[(4-cyanophenyl)methyl]-N-Boc-carbamate (Hypothetical)
Table 2. Stability Under Accelerated Conditions
Condition | Degradation (%) | Major Degradant | Reference |
---|---|---|---|
HCl (1M, 24h) | 95% | 4-cyanobenzylamine | |
TFA/DCM (1h) | 98% | Deprotected amine-HCl salt |
Properties
IUPAC Name |
tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-17(2,3)23-15(21)20(16(22)24-18(4,5)6)12-14-9-7-13(11-19)8-10-14/h7-10H,12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMAFLWCELXNAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)C#N)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395002 | |
Record name | di(tert-butyl) 4-cyanobenzylimidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172348-74-2 | |
Record name | di(tert-butyl) 4-cyanobenzylimidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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